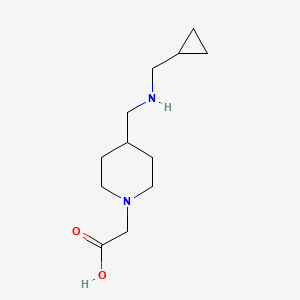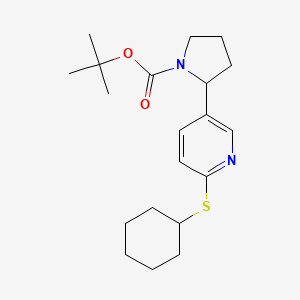
(5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an isobutyl group and a methoxyphenyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine typically involves multistep reactions starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with isobutylamine to form an imine intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring. The final step involves the reduction of the imine to the corresponding amine using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, amines; typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amine derivatives. Substitution reactions can yield a variety of substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. Triazole derivatives are known to exhibit significant biological activities, and this compound is no exception. It has shown promising results in inhibiting the growth of various bacterial and fungal strains .
Medicine
In medicine, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials .
Mécanisme D'action
The mechanism of action of (5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components, leading to cell death. In anticancer applications, the compound induces apoptosis by activating specific signaling pathways that lead to programmed cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-isobutyl-4H-1,2,4-triazol-3-yl hydrosulfide: Similar structure with a hydrosulfide group instead of a methoxyphenyl group.
4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl hydrosulfide: Similar structure with an isopropyl group instead of an isobutyl group.
4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide: Similar structure with a cyclohexyl group instead of an isobutyl group.
Uniqueness
The uniqueness of (5-Isobutyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isobutyl and methoxyphenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for diverse applications.
Propriétés
Formule moléculaire |
C14H20N4O |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C14H20N4O/c1-9(2)8-12-16-14(18-17-12)13(15)10-4-6-11(19-3)7-5-10/h4-7,9,13H,8,15H2,1-3H3,(H,16,17,18) |
Clé InChI |
JZXFTPHKOHSIFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC(=NN1)C(C2=CC=C(C=C2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


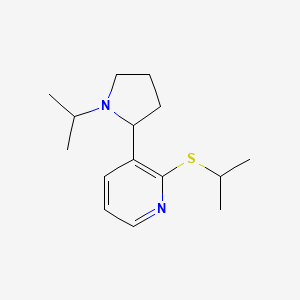
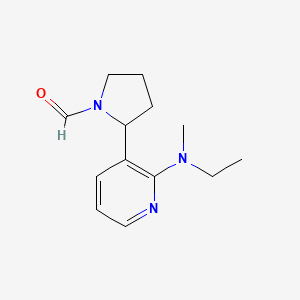



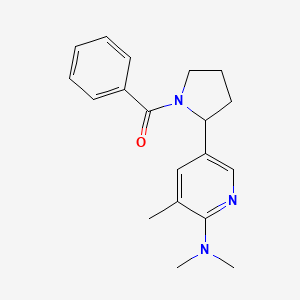
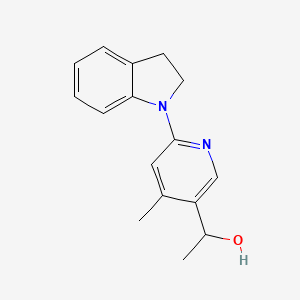

![2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid](/img/structure/B11800952.png)
